molecular formula C10H6F2O3 B1147971 6,8-Difluoro-7-hydroxy-4-methylcoumarin CAS No. 215868-23-8

6,8-Difluoro-7-hydroxy-4-methylcoumarin

Cat. No. B1147971
CAS RN: 215868-23-8
M. Wt: 212.15
InChI Key:
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Description

Synthesis Analysis

A practical synthesis approach for 6,8-difluoro-7-hydroxy-4-methylcoumarin derivatives, particularly emphasizing fluorescence applications, has been reported. This synthesis is optimized for a preparative scale, yielding significant amounts of the fluorescent coumaryl acid, essential for bioconjugation and imaging dye applications (Kerkovius & Ménard, 2016).

Molecular Structure Analysis

Studies on similar coumarin derivatives, such as 5,6,7,8-tetrafluoro-4-hydroxycoumarins, have utilized X-ray structural analysis and spectroscopy to explore the effects of substituents on the coumarin ring's structure, providing insights into the structural implications of modifications such as fluorination and hydroxylation (Shcherbakov et al., 2012).

Chemical Reactions and Properties

Research on coumarin derivatives often involves investigating their reactivity and interactions with other chemicals. For instance, the Claisen rearrangement of various substituted 4-methylcoumarins has been studied, revealing insights into the migration preferences and the stability of different substituents under reaction conditions (Ghantwal & Samant, 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can significantly influence a compound's applications. For example, the X-ray crystal structure of 7,8-dihydroxy-4-methylcoumarin has been determined, providing valuable data on its solid-state characteristics, which could be extrapolated to understand similar fluorinated derivatives (Kurosaki et al., 2003).

Scientific Research Applications

  • Fluorescence Applications :

    • Synthesis of novel fluorinated coumarins, including 6,8-difluoro-7-hydroxy-4-methylcoumarin, demonstrated their superior fluorescent properties, making them excellent for use as reporter molecules in biological systems due to high quantum yields and photostability (Sun, Gee, & Haugland, 1998).
    • A practical synthesis approach for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye, was reported. This synthesis is optimized for preparative scale and provides convenient access to the fluorinated dye for research labs (Kerkovius & Ménard, 2016).
  • Anticancer Potential :

    • Studies on the structure-activity relationship of 4-methylcoumarin derivatives, including compounds with the this compound moiety, revealed significant anticancer capacity against various human cancer cell lines, suggesting their potential as novel chemotherapeutic agents (Miri et al., 2016).
  • Cytotoxic and Antioxidant Properties :

    • Synthesis and study of 6-ethoxy-4-methylcoumarin, closely related to this compound, indicated slight cytotoxic effects and exhibited antioxidant activity, showing potential for medicinal applications (Çelikezen et al., 2020).
    • Antioxidant properties of 4-methylcoumarins in cell-free systems were confirmed, supporting the potential therapeutic use of compounds like this compound in conditions characterized by free radical overproduction (Morabito et al., 2010).
  • Photophysical Properties and Synthetic Approaches :

Mechanism of Action

Future Directions

6,8-Difluoro-7-hydroxy-4-methylcoumarin has attracted attention as a potential lead compound for drug development due to its potential biological activities . It has been used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye , indicating its potential use in research and diagnostic procedures.

Biochemical Analysis

Biochemical Properties

6,8-Difluoro-7-hydroxy-4-methylcoumarin plays a significant role in biochemical reactions due to its ability to act as a fluorogenic substrate. It interacts with enzymes such as aryl sulfatases and organophosphatases, where it undergoes hydrolysis to produce a fluorescent product . This interaction is crucial for the continuous assaying of these enzymes, providing insights into their activity and function. Additionally, this compound has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .

Cellular Effects

This compound influences various cellular processes by acting as a fluorescent probe. It has been shown to label cells effectively, aiding in the visualization of cellular structures and functions . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and analyze these processes in real-time. Its use in flow cytometry and FISH highlights its ability to interact with cellular components and provide valuable data on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It reacts efficiently with primary amines, forming stable, covalent amide bonds . This property allows it to be used in labeling proteins and other biomolecules, facilitating the study of their interactions and functions. The compound’s ability to act as a fluorogenic substrate for enzymes like aryl sulfatases and organophosphatases further underscores its role in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at room temperature and protected from light . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound maintains its fluorescent properties over extended periods, making it a reliable tool for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels cells and tissues without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing any negative impact .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It acts as a substrate for enzymes like aryl sulfatases and organophosphatases, undergoing hydrolysis to produce fluorescent products . These interactions are essential for studying metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in solvents like methanol, DMSO, and dimethyl formamide facilitates its use in various experimental setups . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its localization is crucial for interpreting its activity and function within the cellular context .

properties

IUPAC Name

6,8-difluoro-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLENVBUPWUQAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318263
Record name Marina Blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215868-23-8
Record name Marina Blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215868-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marina Blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-difluororesorcinol (Compound 4; 1.00 g, 8.76 mmol) and ethyl acetoacetate (1.14 g, 8.76 mmol) in 5 mL methanesulfonic acid is kept at room temperature for 24 hours, then poured into water (75 mL). The resulting precipitate is collected, rinsed with water and dried, giving 0.91 g of Compound 5 as a tan powder. An analytical sample is prepared by crystallization from light petroleum ether/methanol, giving the Compound 5 as colorless needles. UV-vis (pH 7 buffer): 358 nm, ε=17,700 cm-1M-1 ; ex/em 358/452 nm. 1H NMR (CDCl3) δ7.12 (dd, 1H), 6.27 (s, 1H), 2.38 (s, 3H). 19F NMR (CDCl3) Φ 136.5 (t, 1F), 152.8 (t, 1F).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Q & A

Q1: What makes 6,8-Difluoro-7-hydroxy-4-methylcoumarin useful for cell imaging?

A1: this compound, also known as Marina Blue, exhibits blue fluorescence. This property makes it valuable for cell imaging applications. [] Researchers can conjugate Marina Blue to sugar derivatives, creating fluorescent probes. These probes can then be used to visualize and track cells, as well as molecules within cells. []

Q2: Are there specific applications for this compound in cancer research?

A2: Yes, research indicates the potential of this compound as a cancer imaging agent. Specifically, when conjugated to L-glucose, it can be used to visualize and potentially target cancerous cells. [] This application utilizes the molecule's fluorescent properties for improved precision in imaging cancerous cells.

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